N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline is a compound that belongs to the family of phenanthroimidazole derivatives. These compounds are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. The structure of this compound consists of a phenanthroimidazole core with a dimethylamino group attached to the phenyl ring, which contributes to its electronic properties.
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Imidazole compounds are known to interact with their targets in a variety of ways, often disrupting normal cellular processes or enhancing certain cellular responses . The specific interactions and changes resulting from this compound’s action would depend on the nature of its primary targets.
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects of these interactions would depend on the specific cellular context and the nature of the primary targets.
Pharmacokinetics
Imidazole compounds are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Given the range of activities exhibited by imidazole derivatives, it can be inferred that the compound could potentially induce a variety of cellular responses .
Preparation Methods
The synthesis of N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline typically involves a multi-step process One common synthetic route includes the condensation of o-phenylenediamine with an aromatic aldehyde to form the imidazole ringThe reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like sulfur .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include the use of polar solvents, controlled temperatures, and specific catalysts to achieve the desired products .
Scientific Research Applications
N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent dye in various analytical techniques due to its strong luminescence properties.
Biology: The compound is employed in bioimaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with DNA and proteins.
Comparison with Similar Compounds
N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline can be compared with other phenanthroimidazole derivatives such as:
- 2-pyridyl-1H-phenanthro[9,10-d]imidazole
- 2-phenyl-1H-phenanthro[9,10-d]imidazole
- 4-nitrophenyl-1H-phenanthro[9,10-d]imidazole
These compounds share similar structural features but differ in their substituents, which can significantly impact their photophysical properties and applications. For instance, the presence of electron-withdrawing groups like nitro can enhance the compound’s fluorescence and stability .
Properties
IUPAC Name |
N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3/c1-26(2)16-13-11-15(12-14-16)23-24-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22(21)25-23/h3-14,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGAEQQANGITMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.